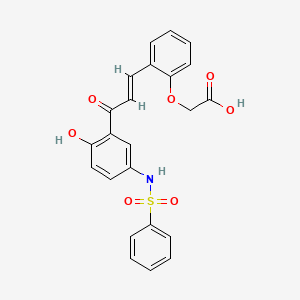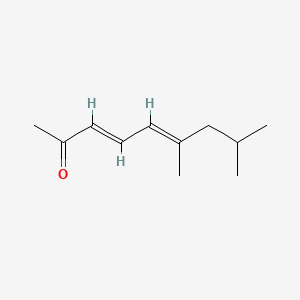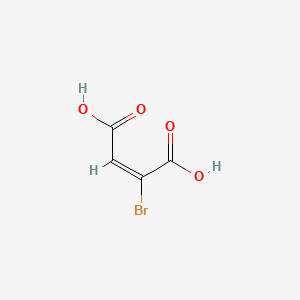
Bromomaleic acid
Descripción general
Descripción
Bromomaleic acid is a chemical compound with the linear formula C4H3BrO4 . It has a molecular weight of 194.97 . It contains a total of 11 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .
Molecular Structure Analysis
Bromomaleic acid has two geometrically different carboxyl groups. One of these groups has delocalized C—O bonds and is essentially coplanar with the olefinic bond plane, whereas the other has a localized C=O bond .Physical And Chemical Properties Analysis
Physical properties of matter include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . Chemical properties describe the characteristic ability of a substance to react to form new substances . Specific physical and chemical properties of Bromomaleic acid are not provided in the search results.Aplicaciones Científicas De Investigación
1. Bioconjugate Cleavage in Mammalian Cells
Bromomaleimides, including bromomaleic acid derivatives, have been shown to act as scaffolds for the assembly of biomolecules. In a study, bromomaleimide-linked bioconjugates were demonstrated to cleave in the cytoplasm of mammalian cells. This discovery has potential applications in medical and academic fields, such as targeted therapeutics and protein cargo delivery, due to its ability to release cargo once internalized into the cytoplasm (Moody et al., 2011).
2. Synthesis and Application in Polymers
Bromomaleic acid derivatives have been utilized in the synthesis of polymaleic acid in water. This study evaluated its scale inhibitory action, highlighting its potential use in industrial applications such as desalination systems and water treatment (Liu Guo-liang, 2004).
3. Chemical Reactions and Aromaticity Transposition
In a study on the interaction between furan-allylamines and bromomaleic anhydride, a four-step reaction sequence was observed. This sequence involves N-acylation, Diels–Alder reaction, and aromaticity transposition from the furan to the cyclohexane ring. Such chemical reactions have implications for synthetic chemistry and pharmaceutical research (Alekseeva et al., 2020).
4. Antimalarial Drug Mechanism Study
Bromomaleic acid derivatives were used in a study to explore the mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum. This research provided insights into how these drugs interfere with the crystallization of heme, a key process in the malaria parasite's life cycle (Kapishnikov et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-bromobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPGKJPEXNMCS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878713 | |
| Record name | (2E)-2-Bromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomaleic acid | |
CAS RN |
584-99-6 | |
| Record name | Bromomaleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 227869 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC227869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-2-Bromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



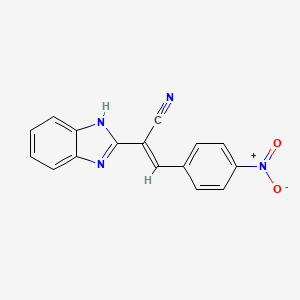
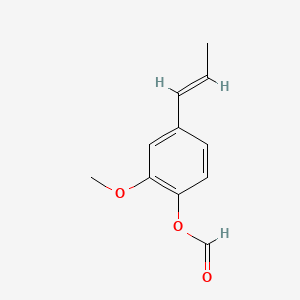

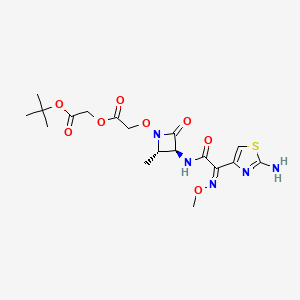
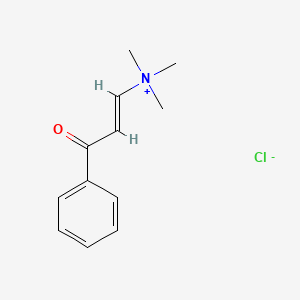
![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)
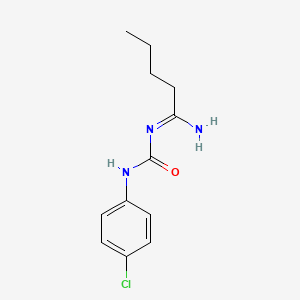
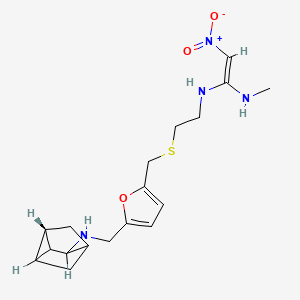


![1-Hexadecanol, phosphate, compd. with 2,2'-iminobis[ethanol]](/img/structure/B1623584.png)
